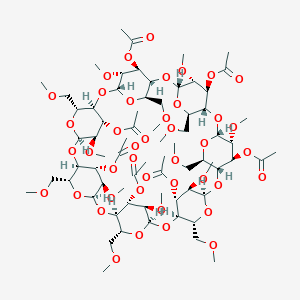

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin

Vue d'ensemble

Description

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is a hydrophilic derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose units. This compound is known for its application as a drug carrier, improving the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is synthesized through a series of acetylation and methylation reactions. The process typically involves the acetylation of beta-cyclodextrin followed by methylation at specific positions. The reaction conditions often include the use of solvents like acetone and chloroform, and the reactions are carried out under controlled temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar acetylation and methylation processes. The production is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin undergoes various chemical reactions, including substitution and complexation reactions. These reactions are essential for its role as a drug carrier.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetyl chloride for acetylation and methyl iodide for methylation. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperatures .

Major Products

The major products formed from these reactions are the acetylated and methylated derivatives of beta-cyclodextrin, which exhibit enhanced solubility and bioavailability properties .

Applications De Recherche Scientifique

Drug Delivery Systems

Enhanced Solubility and Bioavailability

DMA-beta-CyD significantly improves the solubility of poorly water-soluble drugs. The acetyl and methyl substitutions on the cyclodextrin enhance its hydrophilicity while maintaining a hydrophobic cavity that can encapsulate lipophilic drugs. This property is crucial for enhancing the bioavailability of pharmaceutical compounds.

- Case Study: Mianserin Hydrochloride

Research demonstrated that DMA-beta-CyD could reduce the cytotoxic effects of mianserin hydrochloride, an antidepressant with known side effects. The study utilized isothermal titration calorimetry (ITC) to assess the binding interactions between the drug and DMA-beta-CyD, revealing that the complex formation altered the drug's toxicity profile .

Analytical Chemistry

Chiral Separation and Complexation Studies

DMA-beta-CyD serves as an effective chiral selector in capillary electrophoresis for resolving enantiomers of various drugs. Its ability to form inclusion complexes with chiral compounds aids in determining equilibrium constants through techniques like electron paramagnetic resonance (EPR) spectroscopy.

- Application Example: Chiral Nitroxides

The equilibrium constants of complexes formed between DMA-beta-CyD and chiral nitroxides were measured using EPR techniques, showcasing its utility in studying chiral recognition .

Biochemical Applications

Membrane Interaction Studies

DMA-beta-CyD has been employed to probe interactions with biological membranes, enhancing our understanding of drug transport mechanisms across cell membranes. This application is particularly relevant in studying cellular uptake and penetration enhancement.

- Research Insight: Cellular Transport

Studies have indicated that DMA-beta-CyD can facilitate the transport of certain drugs across cellular membranes, potentially improving therapeutic efficacy .

Physicochemical Studies

Inclusion Complex Formation

The physicochemical properties of DMA-beta-CyD allow it to form stable inclusion complexes with various compounds, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

- Example: Tadalafil Inclusion Complexes

The inclusion complexation of tadalafil with DMA-beta-CyD was investigated to improve the solubility and stability of this phosphodiesterase inhibitor. Phase-solubility studies indicated a significant enhancement in solubility when complexed with DMA-beta-CyD compared to unmodified beta-cyclodextrins .

Summary of Applications

| Application Area | Key Benefits | Notable Case Studies |

|---|---|---|

| Drug Delivery | Improved solubility and reduced toxicity | Mianserin hydrochloride interaction studies |

| Analytical Chemistry | Chiral separation and complexation studies | EPR measurements with chiral nitroxides |

| Biochemical Applications | Enhanced cellular transport | Studies on drug penetration enhancement |

| Physicochemical Studies | Stable inclusion complex formation | Tadalafil solubility enhancement studies |

Mécanisme D'action

The mechanism of action of Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. This encapsulation enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved solubility and dissolution rates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, known for its solubilizing properties.

Hydroxypropyl-beta-cyclodextrin: Used for similar applications in drug delivery and solubility enhancement.

Gamma-cyclodextrin: A larger cyclic oligosaccharide with similar encapsulation properties.

Uniqueness

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin is unique due to its specific acetylation and methylation pattern, which provides distinct solubility and bioavailability enhancements compared to other cyclodextrin derivatives. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in pharmaceutical applications .

Activité Biologique

Heptakis(3-O-acetyl-2,6-di-O-methyl)-beta-cyclodextrin (DMA-beta-CyD) is a modified form of beta-cyclodextrin, characterized by the acetylation at the 3-position and methylation at the 2 and 6 positions. This compound has garnered interest in pharmaceutical applications due to its enhanced solubility, low hemolytic activity, and ability to form inclusion complexes with various bioactive compounds.

- Molecular Formula : C70H112O42

- Molecular Weight : Approximately 1625.6 g/mol

- CAS Number : 131889-29-7

The structural modifications enhance its solubility in water compared to unmodified cyclodextrins, making it a promising candidate for drug formulation.

1. Solubility and Hemolytic Activity

DMA-beta-CyD exhibits significantly higher aqueous solubility than its parent cyclodextrins and other derivatives like heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin. Importantly, it shows low hemolytic activity, indicating a favorable safety profile for in vivo applications .

2. Inclusion Complexes

DMA-beta-CyD can form stable inclusion complexes with various drugs, enhancing their bioavailability. For instance:

- Flurbiprofen : An anti-inflammatory drug whose solubility and stability were improved through complexation with DMA-beta-CyD.

- 2-Methoxyestradiol : A bioactive steroid whose solubility was enhanced when complexed with DMA-beta-CyD, demonstrating the compound's potential in cancer therapy .

Case Studies

- Anti-inflammatory Properties

- Cytotoxicity Studies

Comparison with Other Cyclodextrins

| Compound Name | Unique Features | Solubility | Hemolytic Activity |

|---|---|---|---|

| Heptakis(2,6-di-O-methyl)-beta-cyclodextrin | Higher hydrophobicity | Lower than DMA-beta-CyD | Moderate |

| Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | Greater hydrophobicity | Lower than DMA-beta-CyD | Higher |

| This compound | Enhanced solubility and low toxicity | High | Low |

The biological activity of DMA-beta-CyD can be attributed to several mechanisms:

- Inclusion Complex Formation : The ability to encapsulate hydrophobic drugs within its cavity enhances their solubility and stability.

- Reduced Toxicity : The structural modifications lead to lower hemolytic activity compared to other derivatives, making it suitable for pharmaceutical use.

- Bioavailability Enhancement : By forming stable complexes with drugs, DMA-beta-CyD improves their absorption and therapeutic efficacy.

Propriétés

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGPTTRGLYIRNO-DCBUKTJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585013 | |

| Record name | PUBCHEM_16218730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131889-29-7 | |

| Record name | PUBCHEM_16218730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.